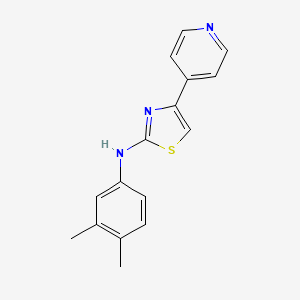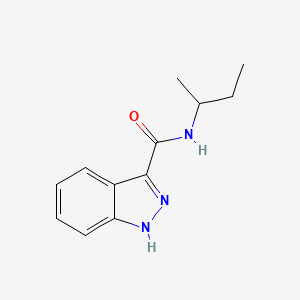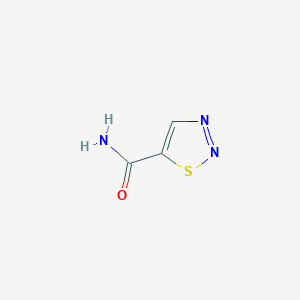![molecular formula C15H17N5 B7518347 5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the triazolopyrimidine family and has a unique structure that makes it an attractive target for researchers. In
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as acetylcholinesterase and topoisomerase. It has also been suggested that the compound may act by interfering with DNA synthesis or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been studied extensively. The compound has been found to exhibit cytotoxicity against a wide range of cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. Furthermore, the compound has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent activity against cancer cells, its ability to inhibit acetylcholinesterase, and its antiviral activity. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research of 5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One potential avenue of research is to explore the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research is to investigate the compound's mechanism of action in greater detail. Additionally, researchers could explore the use of the compound in combination with other drugs to enhance its efficacy against cancer cells. Finally, further research could be conducted to optimize the synthesis method of the compound to increase its yield and purity.
Synthesis Methods
The synthesis of 5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate to form 1,2,4-triazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate to form the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been found to have antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, the compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
properties
IUPAC Name |
5-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-11-5-7-13(8-6-11)18-14-9-12(4-2)19-15-16-10-17-20(14)15/h5-10,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYTLZNBQJBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=NC=NN23)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)

![4-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7518289.png)

![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
